2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide
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Overview
Description
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide is a chemical compound with a unique structure that includes a tetrazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide typically involves the reaction of cyclopropylamine with thiourea to form the intermediate cyclopropylthiourea. This intermediate then undergoes cyclization with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-thiol intermediate with chloroacetic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Disulfides.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid
- **2-[[2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]acetyl]amino]-N,N-dimethylacetamide
- **[(1-methyl-1H-tetrazol-5-yl)thio]acetic acid
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)acetamide is unique due to its specific combination of a cyclopropyl group and a tetrazole ring. This structure provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C6H9N5OS |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H9N5OS/c7-5(12)3-13-6-8-9-10-11(6)4-1-2-4/h4H,1-3H2,(H2,7,12) |
InChI Key |
USAOGYNVESHXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC(=O)N |
Origin of Product |
United States |
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